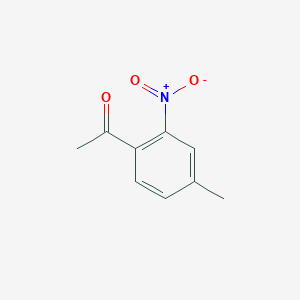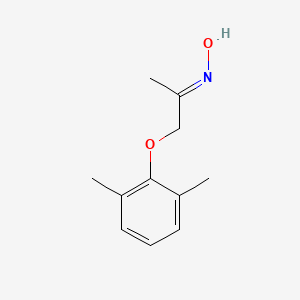
(2,6-Dimethylphenoxy)acetoxime
Übersicht
Beschreibung
“(2,6-Dimethylphenoxy)acetoxime” is an organic compound . It is also known as “1-(2,6-Dimethylphenoxyl-2-propanone oxime”, “1-(2,6-Xylyloxy)-2-propanone oxime”, “N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine”, “2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime”, “Mexiletine Impurity 3”, and "Mexiletine Hydrochloride Impurity 13" .
Synthesis Analysis
The synthesis of “this compound” involves various methods. One of the classical methods involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride in the presence of triethylamine . The product is then purified by chromatography .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO2 . Its molecular weight is 193.24 g/mol . The IUPAC name of the compound is (NE)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex. For instance, it has been studied in the context of the copper-catalyzed oxidative phenol coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.24 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 193.110278721 g/mol .Wissenschaftliche Forschungsanwendungen
Catalytic Functionalization of Aromatic Compounds
(2,6-Dimethylphenoxy)acetoxime can be involved in the catalytic functionalization of aromatic compounds, particularly in the ortho-acetoxylation of masked benzyl alcohols. This process facilitates the synthesis of various 2-hydroxyalkylphenol derivatives, utilizing (2,6-dimethoxyl benzaldoxime) as an efficient exo-type directing group for arene C-H functionalization. Two strategies are highlighted for removing the directing group through N-O and C-O bond cleavages, showcasing a high catalyst turnover and illustrating the method's practicality (Ren, Schulz, & Dong, 2015).
Synthesis of Bioactive Compounds
The application extends to the synthesis of bioactive compounds, where this compound derivatives have been evaluated for their cytotoxic activities against various cancer cell lines and for their inhibitory effects on carbonic anhydrase isoenzymes. This research underscores the potential of such compounds in the development of new therapeutic agents, with specific derivatives demonstrating promising cytotoxicity and selectivity, suggesting further investigation into their pharmacological properties (Kucukoglu et al., 2016).
Antioxidant Capacity Enhancement
Moreover, the enzymatic modification of (2,6-dimethoxyphenol), closely related to this compound, showcases an innovative approach to enhancing the antioxidant capacity of compounds. Through laccase-mediated oxidation, dimers with significantly higher antioxidant activity than the starting substrates were produced. This method exemplifies the utility of biocatalysis in generating compounds with enhanced bioactivity, opening avenues for their application in medicine and industry as potent antioxidants (Adelakun et al., 2012).
Biocatalyzed Deracemization
The biocatalyzed deracemization of mexiletine, a compound structurally similar to this compound, illustrates the potential of omega-transaminases in the selective synthesis of enantiopure compounds. This process, achieving high enantiomeric excess and conversion yield, highlights the adaptability of biocatalysis for the efficient and environmentally friendly synthesis of chiral pharmaceuticals. The ability to switch the absolute configuration of the product by altering the order of enzyme application further demonstrates the versatility and potential of such methods in drug synthesis and development (Koszelewski et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be a metabolite of mexiletine , a class Ib antiarrhythmic drug . Therefore, it may interact with similar targets as Mexiletine, such as voltage-gated sodium channels, which are crucial for the propagation of action potentials in excitable tissues like the heart and nerves.
Biochemische Analyse
Biochemical Properties
(2,6-Dimethylphenoxy)acetoxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized by hepatic cytochrome P450 enzymes in both humans and rodents, leading to the formation of the genotoxicant and carcinogen propane 2-nitronate . This interaction highlights the compound’s potential impact on liver function and its role in oxidative stress and DNA damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce oxidative DNA and RNA damage in rat liver cells, similar to the effects of 2-nitropropane . This damage is associated with increased levels of 8-hydroxy-guanine in liver DNA and RNA, suggesting that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It undergoes metabolic oxidation to form propane 2-nitronate, a potent genotoxicant . This process involves binding interactions with hepatic cytochrome P450 enzymes, leading to enzyme inhibition or activation and subsequent changes in gene expression. The formation of oximes and hydrazones through reactions with hydroxylamine also plays a role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that its hepatocarcinogenicity is linked to its partial in vivo N-oxidation to 2-nitropropane, which suggests that its effects may persist and evolve over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative DNA damage and potential carcinogenicity . Understanding the threshold effects and toxicology at various dosages is essential for evaluating its safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with hepatic cytochrome P450 enzymes . These pathways include the oxidation of the compound to propane 2-nitronate and its subsequent effects on metabolic flux and metabolite levels. The regulation of these pathways is critical for maintaining cellular homeostasis and preventing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as the liver, play a significant role in its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNMCARGAAZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722234 | |
| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-19-3 | |
| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)
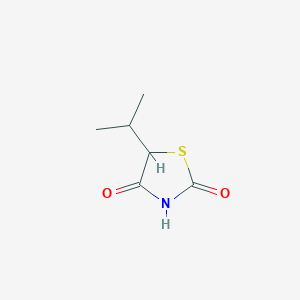
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)

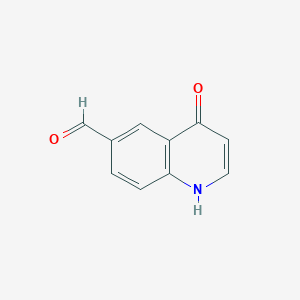

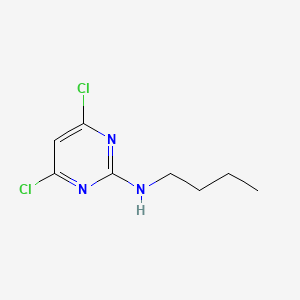
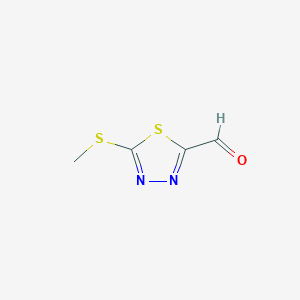
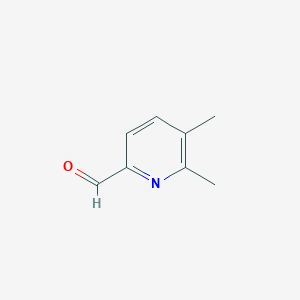
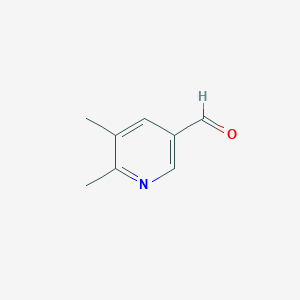
![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)
